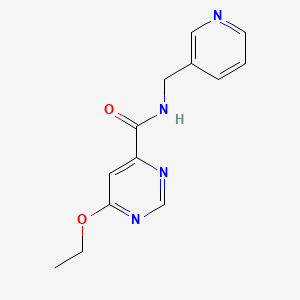
4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(N,N-dimethylsulfamoyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with pyrazole moieties that exhibit biological activity, such as antiproliferative effects and enzyme inhibition.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the reaction of a suitable benzaldehyde with an amine in the presence of a catalyst or under specific conditions such as microwave irradiation. For example, the synthesis of a pyrazolo[3,4-b]pyridine system was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by the presence of a benzamide moiety and a pyrazole ring. In the case of the compound mentioned in paper , the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lies in one plane, indicating a degree of planarity that could be relevant for the binding to biological targets. The intermolecular hydrogen bonds in this compound form infinite chains, which could also be a feature in the molecular structure of this compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often as a result of their functional groups. The presence of a pyrazole ring can influence the reactivity of the benzamide moiety. For instance, the antiproliferative benzamide derivatives discussed in paper are capable of modulating autophagy by interfering with mTORC1 reactivation. This suggests that the chemical structure of this compound may allow it to engage in similar biological reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall polarity can affect properties such as solubility, melting point, and biological activity. The compounds in paper were screened for their inhibitory potential against various enzymes, indicating that these properties are crucial for their biological applications. The same principles would apply to the analysis of the physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Antitumor, and Antimicrobial Activities
- Antioxidant Activity : Studies have shown that derivatives of pyrazolopyridine, closely related to the chemical structure , exhibit significant antioxidant activities. Compounds like these have been tested using assays such as the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay, with some showing high antioxidant potential (El‐Borai et al., 2013).
- Antitumor Activity : Pyrazolopyridine derivatives have also been evaluated for their antitumor properties. In particular, certain compounds have shown high antitumor activity against liver and breast cell lines, highlighting their potential in cancer research and therapy (El‐Borai et al., 2013).
- Antimicrobial Activity : These compounds have also been screened for their antimicrobial properties. Some have shown activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity, suggesting their utility in developing new antimicrobial agents (El‐Borai et al., 2013).
Synthesis and Characterization
- Synthesis Techniques : Various studies have explored the synthesis of related pyrazolopyridine compounds using methods like microwave-assisted synthesis. These techniques are crucial in developing efficient and scalable processes for producing these compounds (El‐Borai et al., 2013).
- Structural Analysis : The structural and supramolecular aspects of related compounds have been extensively analyzed. This includes studies on crystal structures, which are essential for understanding the chemical and physical properties of these compounds (Fang et al., 2020).
Potential in Drug Chemistry
- Binding to Protein Targets : Some studies have focused on the ability of these compounds to bind to specific protein targets, which is a crucial aspect in drug discovery and development. This includes exploring their interactions with enzymes and receptors, which can lead to potential therapeutic applications (Saeed et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the activation of various NAD±dependent processes.
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various biological processes including energy metabolism, DNA repair, and cell survival .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels . This can have various molecular and cellular effects, depending on the specific biological processes that are NAD±dependent. For example, it could enhance energy metabolism, promote DNA repair, or improve cell survival .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-6-4-15(5-7-17)19(25)21-11-14-8-9-20-18(10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDQQVEGUKCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

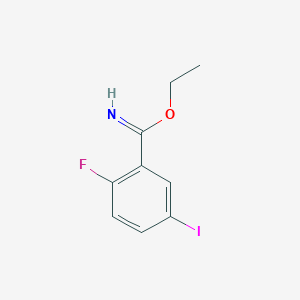
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
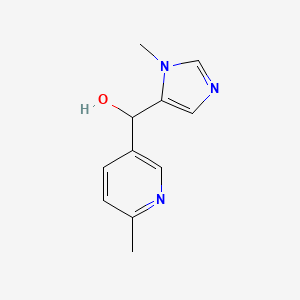
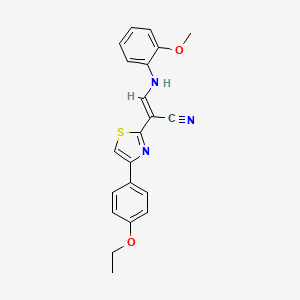
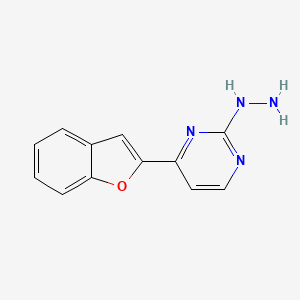
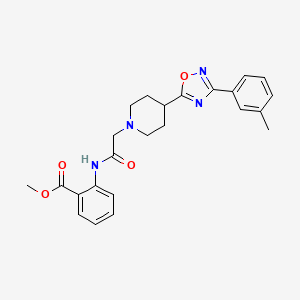

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
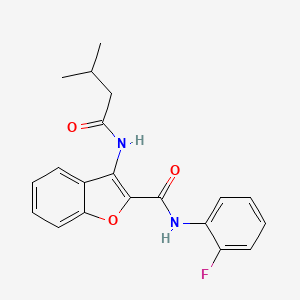
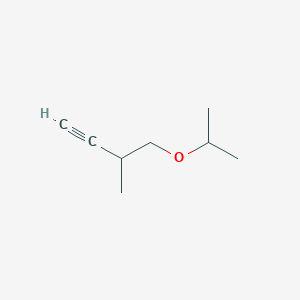
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
